![molecular formula C6H3Br2NO2 B1328564 2,5-Dibromoisonicotinic acid CAS No. 942473-59-8](/img/structure/B1328564.png)
2,5-Dibromoisonicotinic acid
Overview
Description
2,5-Dibromoisonicotinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It is also known by other names such as 2,5-Dibromopyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular weight of 2,5-Dibromoisonicotinic acid is 280.901 Da . The exact mass is 278.853027 Da . The compound has a complexity of 165 and a topological polar surface area of 50.2 .Physical And Chemical Properties Analysis
2,5-Dibromoisonicotinic acid has a density of 2.2±0.1 g/cm3 . Its boiling point is 448ºC at 760 mmHg . The compound has a flash point of 224.7±28.7 °C .Scientific Research Applications
1. Cross-Coupling Reactions in Organic Chemistry
2,5-Dibromoisonicotinic acid is utilized as a directing group in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles. This process results in the selective production of substituted nicotinic acids and triazoles, demonstrating its utility in synthetic organic chemistry (Houpis et al., 2010).
2. Role in Biocatalytic Production
Although not directly related to 2,5-Dibromoisonicotinic acid, studies on 2,5-furandicarboxylic acid (FDCA) show significant interest in sustainable chemistry. FDCA, a bio-based polymer precursor, has been a focus for catalytic methods like chemocatalysis and biocatalysis. Research on FDCA highlights the growing interest in sustainable and environmentally friendly chemical processes, which could be relevant for compounds like 2,5-Dibromoisonicotinic acid (Yuan et al., 2019).
3. Supramolecular Chemistry
2,5-Pyridinedicarboxylic acid, a compound structurally related to 2,5-Dibromoisonicotinic acid, is used to study molecular and supramolecular structures in coordination chemistry. These studies are important for understanding how small changes in molecular structure can significantly affect the properties of larger supramolecular assemblies (García-Zarracino & Höpfl, 2005).
4. Catalytic Applications
The development of new catalytic methods for synthesizing bio-based chemicals is a rapidly growing area of research. For instance, the catalytic production of FDCA from lignocellulosic biomass is explored, demonstrating the potential of catalysis in transforming renewable resources into valuable chemicals. This research may provide insights into the catalytic applications of 2,5-Dibromoisonicotinic acid (Zhang et al., 2015).
5. Electrochemical Studies
Electrochemical studies on compounds like 2,5-dibromobenzoic acid provide insights into mechanisms like hydrodebromination. Such studies are crucial for understanding the electrochemical behavior of halogenated organic compounds, which can be relevant for understanding the electrochemical properties of 2,5-Dibromoisonicotinic acid (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Biochemical Pathways
As an intermediate in organic synthesis, it is used to produce other compounds, which may have specific effects on biochemical pathways .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability, but specific pharmacokinetic studies are lacking.
Result of Action
As an intermediate in organic synthesis, its primary role is in the production of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromoisonicotinic acid. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8℃ . .
properties
IUPAC Name |
2,5-dibromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIZDLYBXIPXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649942 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoisonicotinic acid | |
CAS RN |
942473-59-8 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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